Physicochemical Profile vs. Positional Isomer
1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one (118060-73-4) exhibits a higher calculated lipophilicity (XLogP3 = 3.40) and a slightly higher polar surface area (PSA = 20.31 Ų) compared to its positional isomer, 1-benzyl-2-phenyl-2H-pyrrol-5-one (CAS 824935-47-9), which has a calculated LogP of 3.26 and PSA of 20.31 Ų . The difference in LogP of 0.14 units is significant in the context of drug-likeness and can influence passive membrane permeability and non-specific binding, thereby affecting performance in cell-based assays [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.40, PSA = 20.31 Ų |
| Comparator Or Baseline | 1-benzyl-2-phenyl-2H-pyrrol-5-one (CAS 824935-47-9): LogP = 3.26, PSA = 20.31 Ų |
| Quantified Difference | ΔLogP = +0.14 units |
| Conditions | Calculated properties based on molecular structure; not derived from experimental measurement. |
Why This Matters
This quantified difference in lipophilicity provides a data-driven justification for selecting the 3-one regioisomer over the 5-one analog in applications where higher membrane permeability is a desired attribute.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
